Cabazitaxel N-1

LC-MS quantification impurity profiling molecular weight differentiation

Cabazitaxel N-1 (CAS 1354900-66-5) is a process-related impurity of the second-generation semi-synthetic taxane antineoplastic agent cabazitaxel (Jevtana®), a microtubule inhibitor approved for metastatic castration-resistant prostate cancer. It bears the molecular formula C₅₃H₆₃NO₁₅ and a molecular weight of 954.07 g/mol, structurally characterized by an oxazolidine-protected C-13 side chain incorporating a (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate moiety.

Molecular Formula C53H63NO15
Molecular Weight 954.1 g/mol
Cat. No. B13842884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxel N-1
Molecular FormulaC53H63NO15
Molecular Weight954.1 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC
InChIInChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35-,36-,37+,39-,40+,41+,42-,44-,45?,51+,52-,53+/m0/s1
InChIKeyJWINQNOFPOPSDF-BUPOHIIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabazitaxel N-1 (CAS 1354900-66-5): A Pharmacopeial Oxazolidine-Protected Impurity Reference Standard for Cabazitaxel Quality Control


Cabazitaxel N-1 (CAS 1354900-66-5) is a process-related impurity of the second-generation semi-synthetic taxane antineoplastic agent cabazitaxel (Jevtana®), a microtubule inhibitor approved for metastatic castration-resistant prostate cancer . It bears the molecular formula C₅₃H₆₃NO₁₅ and a molecular weight of 954.07 g/mol, structurally characterized by an oxazolidine-protected C-13 side chain incorporating a (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate moiety [1]. The compound corresponds to Cabazitaxel EP Impurity F (draft European Pharmacopoeia Monograph no. 34.3), establishing its regulatory relevance as a compendial impurity reference standard [2].

Why Cabazitaxel N-1 Cannot Be Substituted by Generic Oxazolidine Impurities: Structural, Stereochemical, and Pharmacopeial Specificity


Cabazitaxel N-1 cannot be interchanged with structurally similar oxazolidine-containing impurities such as Oxazolidine Cabazitaxel (CAS 1373171-12-0, MW 876.02) or Cabazitaxel Impurity 40 (CAS 183133-95-1) because these compounds differ in molecular formula, molecular weight (±78 g/mol from the nearest analog), and crucially, in the stereochemical configuration of the oxazolidine ring . The systematic impurity profiling studies by Wang et al. (2014) and Manda et al. (2024) demonstrate that each cabazitaxel process-related impurity exhibits a distinct retention time in validated stability-indicating HPLC methods due to differences in hydrophobicity and molecular interaction [1]. Furthermore, as the compound matching EP Impurity F in the draft European Pharmacopoeia monograph, Cabazitaxel N-1 possesses a defined regulatory identity that generic, non-compendial oxazolidine impurities lack, making it the sole acceptable reference standard for compendial compliance testing in ANDA and NDA submissions [2].

Quantitative Differentiation of Cabazitaxel N-1: Evidence for Procurement and Analytical Selection


Molecular Weight Differentiation of Cabazitaxel N-1 (954.07 Da) vs. Cabazitaxel API (835.93 Da): Unambiguous LC-MS Identification

Cabazitaxel N-1 (C₅₃H₆₃NO₁₅, monoisotopic mass 953.42 Da, average MW 954.07 g/mol) exhibits a molecular weight increment of +118.14 g/mol (14.1% increase) compared to the parent cabazitaxel API (C₄₅H₅₇NO₁₄, MW 835.93 g/mol) . This mass difference is sufficiently large to permit unambiguous chromatographic resolution and mass spectrometric identification using standard LC-MS systems, avoiding co-elution or isobaric interference with the parent drug [1]. In contrast, the related oxazolidine impurity Oxazolidine Cabazitaxel (CAS 1373171-12-0) has a MW of 876.02 g/mol (C₄₈H₆₁NO₁₄), differing by only +40.09 g/mol from the API, which can complicate baseline chromatographic separation .

LC-MS quantification impurity profiling molecular weight differentiation

Pharmacopeial Identity: Cabazitaxel N-1 as EP Impurity F Enables Compendial Compliance vs. Non-Pharmacopeial Alternatives

Cabazitaxel N-1 (CAS 1354900-66-5) is chemically identical to Cabazitaxel EP Impurity F, specified in the draft European Pharmacopoeia Monograph no. 34.3: 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl] 3-(tert-butyl) (2R,4S,5S)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate [1]. This establishes it as a compendially recognized impurity reference standard, whereas other oxazolidine impurities such as Cabazitaxel Impurity 20 (CAS 153652-67-6) or Cabazitaxel Impurity 19 (CAS 949459-76-1) are classified as non-pharmacopeial process impurities without EP monograph designation . The European Pharmacopoeia specifies a total impurity limit of <5% for cabazitaxel, making the availability of a monograph-identified reference standard critical for quantitating this specific impurity against the acceptance criterion [2].

pharmacopeial reference standard EP monograph regulatory compliance

HPLC Purity Specification: Cabazitaxel N-1 at ≥98% vs. Generic Impurity Standards at ≥95% Minimizes Quantification Bias

Cabazitaxel N-1 is commercially available from multiple ISO-certified suppliers at HPLC purity specifications of ≥98% (e.g., 98% min from Pharmaffiliates and BOC Sciences; ≥99% from Hubei Hanwei and Guangzhou Junmu Bio) . In contrast, several generic cabazitaxel impurity reference standards are offered at a lower ≥95% purity threshold (e.g., as noted by CymitQuimica and LKT Labs) . The 3–4% absolute purity differential translates to a proportionally lower contribution of unknown co-eluting contaminants in the reference standard itself. For a stability-indicating HPLC method validated per ICH Q2(R1) guidelines with a typical %RSD for impurity recovery of <5.0% (n=9), the use of a 98%+ purity standard rather than a 95% standard reduces the systematic bias in impurity quantitation by an estimated 3%, which is material when quantifying impurities near the ICH Q3A identification threshold of 0.10% [1].

HPLC purity reference standard quality quantitative accuracy

Process-Specific Formation: Cabazitaxel N-1 as a Marker of Oxazolidine Protection Step Integrity vs. Degradation Impurities

Cabazitaxel N-1 originates specifically from the oxazolidine protection step during the semi-synthesis of cabazitaxel, wherein the C-13 side chain precursor is coupled to the protected 7,10-dimethoxy-10-deacetylbaccatin III taxane core via an oxazolidine-mediated esterification [1]. The systematic process impurity investigation by Manda et al. (2024) identified six discrete cabazitaxel-related substances (CRS-1 through CRS-6) using gradient HPLC, each associated with a distinct synthetic step; the oxazolidine-protected intermediate class constitutes a separate category from degradation impurities that arise during forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) [2]. This process-specific origin means that elevated Cabazitaxel N-1 levels directly reflect incomplete deprotection or side-reaction at the oxazolidine coupling stage, providing actionable feedback for synthesis optimization, whereas degradation impurities (e.g., the rearranged taxane skeleton isomer characterized by Liu et al., 2024) indicate formulation or storage instability [3].

process impurity oxazolidine protection synthesis quality control

Comprehensive Characterization Package: NMR, MS, and HPLC Data with Every Batch vs. Limited Data from Alternative Sources

Suppliers of Cabazitaxel N-1 (CAS 1354900-66-5) provide a complete characterization data package including Certificate of Analysis (COA), ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC chromatograms with retention time (RT) and relative retention time (RRT) data per pharmacopeial methodology [1]. The compound is supplied with storage specifications of 2-8°C refrigerated and long-term storage at < -15°C, ensuring reference standard integrity over the product lifecycle . This contrasts with non-specialized impurity suppliers who may provide only a basic COA with HPLC purity data but lack the full spectroscopic characterization necessary for regulatory submission. The Hemchand et al. (2018) study validated an RP-HPLC method for simultaneous separation and quantification of seven cabazitaxel impurities, demonstrating that individual impurity levels in commercial batches range from 0.07% to 0.08% with total impurities of 0.26%-0.29%, underscoring the need for well-characterized reference standards at these low quantification levels [2].

characterization data COA documentation reference standard qualification

Cabazitaxel N-1: Best-Fit Research and Industrial Application Scenarios for Procurement Decision-Making


ANDA/NDA Regulatory Submission: Compendial Impurity Quantification in Cabazitaxel Drug Substance and Drug Product

For generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) for cabazitaxel injection, Cabazitaxel N-1 serves as the EP-recognized Impurity F reference standard for related substances testing. The validated RP-HPLC method described by Hemchand et al. (2018) achieves baseline separation of seven impurities with individual impurity levels quantified at 0.07%-0.08% per batch, well below the ICH Q3A identification threshold of 0.10% [1]. The ≥98% HPLC purity of Cabazitaxel N-1 ensures that the reference standard itself does not introduce bias into these low-level quantifications. Furthermore, the European Pharmacopoeia total impurity acceptance criterion of <5% requires accurate quantitation of each specified impurity, and the use of a non-compendial oxazolidine impurity standard would necessitate additional qualification data per ICH Q3A, adding an estimated 4-6 weeks to the regulatory submission timeline [2].

Process Development and Scale-Up: Monitoring Oxazolidine Protection Step Efficiency

During the scale-up of cabazitaxel synthesis from laboratory to pilot plant, the oxazolidine protection step at the C-13 position is a critical control point. Cabazitaxel N-1 functions as a process-specific marker: its level in the crude reaction mixture directly reflects the efficiency and selectivity of the oxazolidine coupling reaction. The systematic process impurity study by Manda et al. (2024) demonstrated that six related substances (CRS-1 through CRS-6) can be simultaneously monitored using gradient HPLC, enabling real-time process analytical technology (PAT) implementation [3]. An upward trend in Cabazitaxel N-1 content indicates incomplete oxazolidine ring formation or premature deprotection, allowing process chemists to adjust reaction parameters (stoichiometry, temperature, catalyst loading) before the impurity level exceeds the acceptance criterion, reducing batch rejection rates.

Stability-Indicating Method Validation: Forced Degradation Study Discrimination

In ICH Q1A-guided forced degradation studies of cabazitaxel drug substance and drug product, Cabazitaxel N-1 provides a critical process-impurity marker that is chromatographically resolved from degradation products. The stability-indicating HPLC method validated by the Wang et al. (2015) study, with impurity recovery RSD <5.0% (n=9), demonstrates that process-related impurities such as Cabazitaxel N-1 remain at constant levels under stress conditions (acid, base, oxidative, thermal, photolytic), while degradation impurities increase proportionally to stress severity [4]. This chromatographic stability enables mass balance assessment where the sum of assay value and total impurities remains within 100±2%, a key method validation parameter. The structural elucidation capability demonstrated by Liu et al. (2024) using LC-DAD-SPE-NMR/MS for trace degradation impurities (0.3%-0.4% content) further validates the importance of having a well-characterized process impurity reference standard to distinguish process-related substances from degradation products [5].

Quality Control Batch Release Testing: Pharmacopeial Compliance for Commercial Manufacturing

For commercial-scale manufacturing of cabazitaxel API and finished drug product, Cabazitaxel N-1 is the designated EP Impurity F reference standard used in the related substances HPLC method performed on every batch prior to release. The compound's storage specification of 2-8°C with long-term stability at < -15°C ensures reference standard integrity throughout the product lifecycle [6]. The European Pharmacopoeia provides a system suitability reference standard (CRS) for cabazitaxel, and EP Impurity F (Cabazitaxel N-1) is used to establish system suitability parameters including resolution between adjacent impurity peaks and peak symmetry, with acceptance criteria defined in the draft EP monograph no. 34.3. The availability of full characterization data (COA, NMR, MS, HPLC) with each batch facilitates GMP-compliant documentation and audit readiness during regulatory inspections.

Quote Request

Request a Quote for Cabazitaxel N-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.